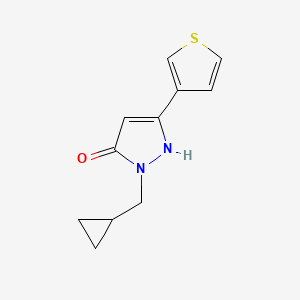

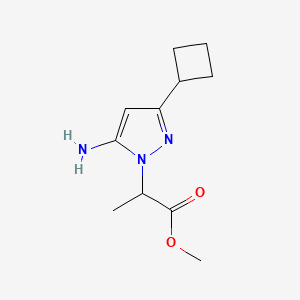

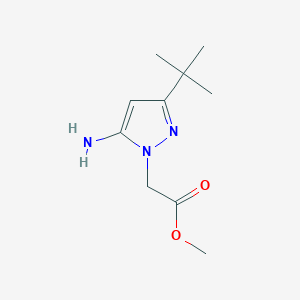

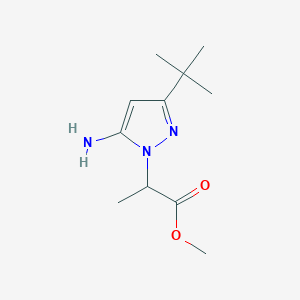

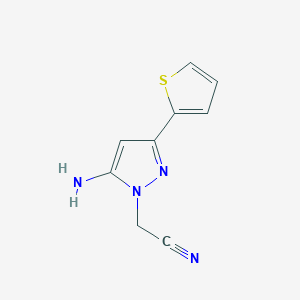

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Overview

Description

“2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds has been analyzed computationally through software like Gaussian and CrystalExplorer .Chemical Reactions Analysis

Thiophene-based compounds have been used in various chemical reactions. For example, reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives: , such as the one present in our compound of interest, have been extensively studied for their anticancer properties. The thiophene moiety is known to contribute significantly to the bioactivity of pharmaceutical compounds . In particular, the substitution pattern on the thiophene ring can be optimized to target specific cancer cell lines, making it a valuable scaffold for developing new anticancer agents.

Organic Electronics: Semiconductors

The thiophene ring system found in our compound is crucial in the advancement of organic semiconductors . These materials are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The electronic properties of thiophene-based molecules can be fine-tuned for specific applications in electronic devices.

Material Science: Corrosion Inhibitors

In the field of industrial chemistry and material science, thiophene derivatives serve as effective corrosion inhibitors . They protect metals from corrosion by forming a barrier layer, which is particularly useful in harsh chemical environments. This application is vital for extending the life of metal components in various industries.

Pharmacology: Anti-inflammatory Drugs

The compound’s thiophene component is associated with significant anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs. The ability to modulate the inflammatory response is crucial in treating a wide range of diseases, from arthritis to cardiovascular disorders.

Antimicrobial Activity: Antibacterial Agents

Thiophene derivatives exhibit a broad spectrum of antimicrobial properties , including antibacterial activity . This is particularly important in the era of antibiotic resistance, as new antibacterial agents are urgently needed. The compound could be used as a starting point for the synthesis of novel antibiotics.

Neuropharmacology: Neurotransmitter Synthesis

Lastly, the compound’s structure suggests potential applications in neuropharmacology . Thiophene derivatives are known to play a role in the synthesis of neurotransmitters . This could lead to the development of drugs that target neurological disorders by modulating neurotransmitter levels in the brain.

Future Directions

The future directions of thiophene-based compounds research could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Compounds containing a thiophene ring often interact with their targets through the sulfur atom in the ring . The presence of the pyrazole ring and the amino and nitrile groups could also influence its interaction with biological targets.

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiophene derivatives are known to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .

Result of Action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with thiophene derivatives, it could potentially have effects such as anti-inflammatory, antimicrobial, or anticancer activities .

properties

IUPAC Name |

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNMBTOJFDBOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.